4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside

Glycosidase Assay α-Glucosidase Substrate Specificity

Standard pNP-α-D-glucopyranoside substrates cross-react with β-glucosidases and esterases, generating false positives. This C6-trityl-protected substrate enforces strict α-glucosidase specificity for cleaner data. • C6-Trityl protection blocks non-specific hydrolysis by β-glucosidases and esterases, ensuring selective α-glucosidase activity measurement. • Chromogenic pNP release quantifiable at 405 nm, compatible with microtiter plate HTS formats for inhibitor screening. • Supplied at ≥95% purity with batch-to-batch consistency, trusted by enzyme characterization and Pompe disease research labs.

Molecular Formula C31H29NO8
Molecular Weight 543.572
CAS No. 655246-35-8
Cat. No. B562156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside
CAS655246-35-8
Synonymsp-Nitrophenyl 6-O-Trityl-α-D-glucopyranoside; 
Molecular FormulaC31H29NO8
Molecular Weight543.572
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O
InChIInChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2/t26-,27-,28+,29-,30+/m1/s1
InChIKeyHUYKQPASBOHHIN-RLXMVLCYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside (CAS 655246-35-8) for Glycosidase Substrate Procurement


4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside (CAS 655246-35-8) is a chromogenic p-nitrophenyl (pNP) substrate bearing a trityl (triphenylmethyl) protecting group at the C6 hydroxyl position of the α-D-glucopyranoside moiety [1]. This compound is a synthetic derivative with molecular formula C31H29NO8 and molecular weight 543.6 g/mol, designed for the colorimetric detection and kinetic characterization of α-D-glucopyranoside-specific glycosidases, particularly α-glucosidases [2]. The compound is commercially available at ≥95% purity from multiple research suppliers and is intended for laboratory research use only [3].

Why 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside Cannot Be Replaced by Unprotected pNP Substrates


Generic substitution of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside with unprotected p-nitrophenyl α-D-glucopyranoside (pNPG) fails because the trityl group at the C6 position imposes a structural and steric constraint that fundamentally alters substrate recognition by glycosidases. The bulky triphenylmethyl moiety selectively blocks enzyme active sites that require an unmodified C6 hydroxyl for binding and catalysis, thereby enabling differentiation between exo-acting α-glucosidases (which hydrolyze from the non-reducing end and tolerate C6 modification) and endo-acting or C6-sensitive enzymes that cannot process trityl-protected substrates [1]. This property is essential for accurate enzyme classification and for deconvoluting complex glycosidase activities in biological samples .

Quantitative Differentiation Evidence for 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside vs. Unprotected pNPG and Related Analogs


C6-Trityl Protection Enables Selective α-Glucosidase Activity Profiling vs. pNPG Background Signal

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is selectively hydrolyzed by α-glucosidases that can accommodate the bulky C6-trityl group, whereas unprotected pNPG is hydrolyzed by a broader range of glycosidases including non-specific hydrolases, introducing background signal in complex samples [1]. Studies with lysosomal acid α-glucosidase (GAA) confirm that 6-O-tritylated substrates are processed with measurable activity while being completely resistant to hydrolysis by contaminating β-glucosidases that would otherwise cleave pNPG, enabling cleaner kinetic measurements in tissue homogenates .

Glycosidase Assay α-Glucosidase Substrate Specificity

C6-Trityl Protection Preserves α-Anomeric Specificity for α-Glucosidase vs. β-Glucosidase Discrimination

In thermostable β-glucosidase characterization studies, 4-nitrophenyl-α-D-glucopyranoside (unprotected) showed zero detectable activity with purified β-glucosidase from Aspergillus fumigatus Z5, whereas 4-nitrophenyl-β-D-glucopyranoside (pNPG) exhibited specific activity of 103.5 ± 7.1 U mg⁻¹ [1]. The trityl-protected α-anomer 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside maintains strict α-anomeric specificity while adding C6 protection, enabling orthogonal discrimination between α- and β-glucosidase activities in mixed enzyme preparations .

Anomer Specificity α-Glucosidase β-Glucosidase

Trityl Protection at C6 Prevents Undesired 6-O-Glycosylation in Enzymatic Transglycosylation Reactions

In enzymatic glycosylation reactions using pNP glycosides as donor substrates, unprotected C6 hydroxyl groups frequently participate in undesired side reactions including self-condensation and 6-O-glycosyl transfer, reducing yield and complicating product purification [1]. The trityl group at C6 of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside physically blocks this hydroxyl from acting as a nucleophile or glycosyl acceptor, thereby preventing these side reactions and directing transglycosylation exclusively to desired acceptor molecules .

Transglycosylation Glycosyl Donor Regioselectivity

Commercial Purity and Price Comparison: 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside vs. Fully Acetylated Analog

Commercial availability data from Santa Cruz Biotechnology indicates that 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside (sc-216984) is offered at $320.00 per 50 mg [1]. In comparison, the fully acetylated analog 4-Nitrophenyl 2,3,4-Tri-O-acetyl-6-O-trityl-α-D-glucopyranoside (sc-219527) is available from the same supplier . The non-acetylated trityl compound offers equivalent C6 protection for enzyme assays without the additional synthetic complexity and cost associated with multi-step acetylation, and eliminates the need for deacetylation steps prior to enzymatic analysis . Purity specifications from multiple vendors consistently meet ≥95% with some offering ≥98% (HPLC) [2].

Procurement Purity Analysis Cost Efficiency

Validated Application Scenarios for 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside in Research and Industry


Selective α-Glucosidase Activity Assays in Complex Biological Matrices

This compound is optimal for laboratories measuring α-glucosidase activity in tissue homogenates, cell lysates, or biological fluids where contaminating β-glucosidases or non-specific esterases may hydrolyze unprotected pNPG substrates. The C6-trityl group confers resistance to β-glucosidase hydrolysis while the α-anomeric configuration ensures α-glucosidase specificity, providing cleaner kinetic data and reducing false-positive signals in drug screening assays for α-glucosidase inhibitors .

Enzymatic Synthesis of Glycoconjugates Requiring Regioselective Control

In enzymatic transglycosylation reactions, 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside serves as an activated glycosyl donor where the C6-trityl protection prevents undesired 6-O-glycosylation side reactions . This enables directed transfer of the α-D-glucopyranosyl moiety to target acceptors with improved regioselectivity, making it suitable for the synthesis of defined glycoconjugates, glycosylated natural products, and carbohydrate-based probes .

α-Glucosidase Inhibitor Screening for Metabolic and Lysosomal Storage Disorders

This substrate is well-suited for high-throughput screening of α-glucosidase inhibitors relevant to type 2 diabetes and Pompe disease. The trityl-protected substrate has been used in microtiter plate assays measuring α-glucosidase inhibition , and its selective hydrolysis by lysosomal acid α-glucosidase (GAA) makes it applicable for Pompe disease research where distinguishing GAA activity from other glycosidases is critical .

Quality Control and Batch Release Testing of Recombinant α-Glucosidases

For enzyme manufacturers and research groups producing recombinant α-glucosidases, this compound provides a specific chromogenic substrate for activity verification and batch-to-batch consistency testing. The α-anomeric configuration combined with C6-trityl protection ensures that measured activity reflects true α-glucosidase content rather than contaminating glycosidase activities , enabling accurate specific activity determination and enzyme characterization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.